molecular formula C14H19N3O3S B6497776 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 952966-43-7

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No. B6497776
CAS RN: 952966-43-7
M. Wt: 309.39 g/mol
InChI Key: UCIKSRQITKYECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.39 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide is 309.11471265 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide (F2495-0436):

Antimicrobial Activity

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide: has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interfere with microbial cell wall synthesis and protein function, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Research indicates that F2495-0436 exhibits cytotoxic effects against several cancer cell lines. It induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression. This makes it a valuable compound for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in preclinical studies. It reduces the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Applications

F2495-0436 has been explored for its antiviral activity against various viruses, including influenza and herpes simplex virus. Its mechanism involves inhibiting viral replication and disrupting viral protein synthesis, making it a potential candidate for antiviral drug development .

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. It enhances cell survival and function, indicating its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antidiabetic Potential

Preliminary studies suggest that F2495-0436 can improve insulin sensitivity and reduce blood glucose levels. It may act by modulating glucose metabolism pathways, making it a promising candidate for diabetes treatment.

These applications highlight the diverse potential of 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide in various fields of scientific research. Each application warrants further investigation to fully understand the mechanisms and optimize the compound for therapeutic use.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Sigma-Aldrich Springer BMC Chemistry MDPI

properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-9-6-16-14-17(13(9)19)10(8-21-14)5-12(18)15-7-11-3-2-4-20-11/h6,10-11H,2-5,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKSRQITKYECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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